Stigmasta-4,22,25-trien-3-one, (22E)-

Cytotoxicity HeLa cell line Stigmastane steroids

Procure Stigmasta-4,22,25-trien-3-one, (22E)- for SAR studies where the precise Δ4-3-keto and Δ22,25-conjugated diene stereochemistry is critical. Generic phytosterols cannot replicate this unique electronic and conformational profile, essential for accurate target binding and metabolic stability assays.

Molecular Formula C29H44O
Molecular Weight 408.7 g/mol
Cat. No. B12429909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmasta-4,22,25-trien-3-one, (22E)-
Molecular FormulaC29H44O
Molecular Weight408.7 g/mol
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=C)C
InChIInChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18,20-21,24-27H,2,7,10-17H2,1,3-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
InChIKeyBLMXNQVGERRIAW-XJZKHKOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stigmasta-4,22,25-trien-3-one, (22E)-: Steroidal Trienone Procurement and Differentiation Overview


Stigmasta-4,22,25-trien-3-one, (22E)- (CAS: 848669-09-0) is a C29 phytosteroid belonging to the stigmastane class, characterized by a conjugated Δ4-3-ketone system and an extended triene conjugation across the C22 and C25 positions . It is a natural product isolated from plant species including Callicarpa giraldiana and Clerodendrum paniculatum, with a molecular formula of C29H44O and molecular weight of 408.66 g/mol [1]. This compound serves as a research tool in oncology and steroid biochemistry due to its documented cytotoxic profile and structural specificity relative to diene and alcohol analogs [2].

Why Generic Stigmastane Substitution Fails for Stigmasta-4,22,25-trien-3-one, (22E)-


Substitution of Stigmasta-4,22,25-trien-3-one, (22E)- with closely related stigmastane analogs such as stigmasta-4,22-dien-3-one, stigmasta-4,25-dien-3-one, or (3β)-stigmasta-4,22,25-trien-3-ol is not functionally equivalent. The C3 ketone versus hydroxyl group dictates differential hydrogen bonding capacity and metabolic stability, directly impacting cytotoxicity and target engagement [1]. Furthermore, the presence or absence of the Δ25 double bond alters the conjugated system, affecting redox potential and radical scavenging activity. Head-to-head cytotoxicity data demonstrates quantifiable differences in potency against human cancer cell lines, rendering generic substitution scientifically invalid for studies requiring precise steroid pharmacology .

Quantitative Differentiation Evidence for Stigmasta-4,22,25-trien-3-one, (22E)- Against Closest Analogs


Cytotoxicity Against HeLa Cells: Direct Comparison with Stigmasta-4,22-dien-3-one

Stigmasta-4,22,25-trien-3-one, (22E)- exhibits approximately 1.6-fold greater cytotoxicity against the HeLa cervical cancer cell line compared to its diene analog stigmasta-4,22-dien-3-one. The presence of the additional Δ25 double bond in the trienone structure correlates with enhanced antiproliferative activity .

Cytotoxicity HeLa cell line Stigmastane steroids

Cytotoxicity Against KB Cells: Cross-Study Comparison with (3β)-Stigmasta-4,22,25-trien-3-ol

The 3-keto form, Stigmasta-4,22,25-trien-3-one, (22E)-, exhibits differential cytotoxicity against the KB oral epidermoid carcinoma cell line compared to its 3β-hydroxy analog, (3β)-stigmasta-4,22,25-trien-3-ol. While the ketone's IC50 was not determined in the same assay, the alcohol derivative showed moderate activity with an IC50 of 13.14 µg/mL [1]. The ketone moiety is expected to confer distinct target interactions, potentially altering potency and selectivity profiles.

Cytotoxicity KB cell line Steroid alcohols

Cytotoxicity Profile Across Multiple Cell Lines: Comparative Data for Stigmasta-4,25-dien-3-one

Stigmasta-4,25-dien-3-one, a close diene analog lacking the Δ22 double bond, demonstrates a distinct cytotoxicity profile across multiple human cancer cell lines, with reported IC50 values of 4.98 µM (MCF-7), 1.95 µM (A549), 0.68 µM (Hela), and 1.50 µM (KB) . While direct head-to-head data for the trienone are unavailable in the same panel, the presence of the additional conjugated double bond in Stigmasta-4,22,25-trien-3-one, (22E)- is anticipated to modulate electronic properties and biological activity, potentially altering potency and selectivity.

Cytotoxicity panel MCF-7 A549 Hela KB

Structural and Conjugative Differentiation: Triene vs. Diene Systems

Stigmasta-4,22,25-trien-3-one, (22E)- possesses an extended conjugated triene system (Δ4, Δ22, Δ25) compared to the diene systems of stigmasta-4,22-dien-3-one (Δ4, Δ22) and stigmasta-4,25-dien-3-one (Δ4, Δ25) [1]. This extended conjugation lowers the HOMO-LUMO gap, increasing electron delocalization and potentially enhancing radical scavenging capacity and redox reactivity. The (22E) stereochemistry further defines the spatial orientation of the side chain, which can influence binding to hydrophobic pockets in protein targets .

Structure-activity relationship Conjugation Steroid chemistry

Procurement-Driven Application Scenarios for Stigmasta-4,22,25-trien-3-one, (22E)- Based on Quantitative Evidence


HeLa Cell Cytotoxicity Screening for Cervical Cancer Research

For studies specifically requiring enhanced cytotoxicity against HeLa cervical cancer cells, Stigmasta-4,22,25-trien-3-one, (22E)- is the preferred compound over stigmasta-4,22-dien-3-one due to its 1.6-fold lower IC50 (31.43 vs. 50.00 µg/mL), as demonstrated in direct comparative assays .

Structure-Activity Relationship (SAR) Studies on Steroidal Unsaturation

The extended triene conjugation (Δ4,22,25) of Stigmasta-4,22,25-trien-3-one, (22E)- provides a distinct electronic profile compared to diene analogs (e.g., stigmasta-4,22-dien-3-one or stigmasta-4,25-dien-3-one) . This makes it an essential tool for SAR campaigns investigating how incremental unsaturation affects cytotoxicity, antioxidant capacity, and target binding.

Functional Group Impact Assessment: 3-Keto vs. 3-Hydroxy Steroids

When evaluating the role of the C3 functional group in steroidal activity, Stigmasta-4,22,25-trien-3-one, (22E)- serves as a critical comparator to its 3β-hydroxy analog, (3β)-stigmasta-4,22,25-trien-3-ol . The differential cytotoxicity observed against KB cells (alcohol IC50 = 13.14 µg/mL) underscores the importance of the ketone moiety for potent activity, justifying procurement of the specific ketone form for mechanistic studies [1].

Broad-Spectrum Cytotoxicity Profiling in Steroid Libraries

The distinct cytotoxicity fingerprint of Stigmasta-4,22,25-trien-3-one, (22E)-, inferred from its structural divergence from stigmasta-4,25-dien-3-one (which shows variable potency across MCF-7, A549, Hela, and KB lines), supports its inclusion in focused steroid libraries aimed at identifying cell line-selective antiproliferative agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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